Molecular Structural Divergence: Cyano vs. Carboxamide Functionality Drives Chromatographic Selectivity Requirements
Lenvatinib Impurity 8 possesses a cyano group (-C≡N) at the 6-position of the quinoline core, whereas the parent drug Lenvatinib contains a carboxamide (-CONH2) moiety at the same location . This substitution results in a calculated exact molecular mass difference of -10.998 Da (Impurity 8: 408.0989181 g/mol vs. Lenvatinib: 419.086 g/mol) and a predicted LogP variation of approximately 0.5 units (Impurity 8 XLogP: 3.6 vs. Lenvatinib estimated LogP: ~3.1) [1]. The distinct electronic properties of the cyano group also modify the UV absorption spectrum, necessitating method-specific relative response factor (RRF) determination rather than assuming area normalization equivalence [2].
| Evidence Dimension | Molecular mass and lipophilicity |
|---|---|
| Target Compound Data | Exact Mass: 408.0989181 g/mol; XLogP: 3.6 |
| Comparator Or Baseline | Lenvatinib parent: Exact Mass: 419.086 g/mol; estimated LogP: ~3.1 |
| Quantified Difference | Mass difference: -10.998 Da; LogP difference: ~+0.5 units |
| Conditions | Calculated properties based on molecular structure; experimental chromatographic conditions would be method-specific |
Why This Matters
The structural difference directly impacts chromatographic retention and detection, meaning that a method optimized for Lenvatinib will not accurately quantify Impurity 8 without a dedicated reference standard and specific method validation.
- [1] Chem960. (n.d.). 6-Cyano Lenvatinib (CAS 1882873-21-3). Chemical Database Entry. View Source
- [2] Tezara. (2024). Lenvatinib ve lifitegrast ilaç etken maddeleri için miktar tayini ve safsızlık tayin yöntemlerinin incelenmesi ve validasyonu. Thesis. View Source
